molecular formula C7H4F2O5S B14129891 2,3-Difluoro-4-sulfo-benzoic acid CAS No. 887586-36-9

2,3-Difluoro-4-sulfo-benzoic acid

Katalognummer: B14129891
CAS-Nummer: 887586-36-9
Molekulargewicht: 238.17 g/mol
InChI-Schlüssel: JHUULUMNJGQJIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluoro-4-sulfo-benzoic acid is an organic compound with the molecular formula C7H4F2O5S It is a derivative of benzoic acid, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions, and a sulfonic acid group is attached at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the sulfonation of 2,3-difluorobenzoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at low temperatures to prevent over-sulfonation.

Industrial Production Methods

Industrial production of 2,3-Difluoro-4-sulfo-benzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-4-sulfo-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-4-sulfo-benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,3-Difluoro-4-sulfo-benzoic acid exerts its effects depends on its interaction with molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Difluoro-4-sulfo-benzoic acid is unique due to the presence of both fluorine atoms and a sulfonic acid group, which confer distinct chemical properties. The combination of these functional groups allows for specific interactions with biological targets and makes the compound valuable in various applications.

Eigenschaften

CAS-Nummer

887586-36-9

Molekularformel

C7H4F2O5S

Molekulargewicht

238.17 g/mol

IUPAC-Name

2,3-difluoro-4-sulfobenzoic acid

InChI

InChI=1S/C7H4F2O5S/c8-5-3(7(10)11)1-2-4(6(5)9)15(12,13)14/h1-2H,(H,10,11)(H,12,13,14)

InChI-Schlüssel

JHUULUMNJGQJIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.